molecular formula C10H21NO2 B13212735 (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine

(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine

Cat. No.: B13212735
M. Wt: 187.28 g/mol
InChI Key: NKCIWJONOOJYPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine is an organic compound that features a combination of an amine group, a butyl group, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine typically involves the reaction of a butyl amine derivative with a dioxolane compound. One common method is the reaction of butan-2-amine with 2-(2-methyl-1,3-dioxolan-2-yl)ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Halogenated compounds (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of oxides and ketones

    Reduction: Formation of reduced amine derivatives

    Substitution: Formation of substituted amine derivatives

Scientific Research Applications

(Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxanes: Similar in structure due to the presence of a dioxane ring.

    1,3-Dioxolanes: Share the dioxolane ring structure, making them chemically related.

    Butylamines: Compounds with a butyl group and an amine group, similar to the butyl amine moiety in (Butan-2-yl)[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]amine.

Uniqueness

This compound is unique due to its combination of a butyl group, an amine group, and a dioxolane ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]butan-2-amine

InChI

InChI=1S/C10H21NO2/c1-4-9(2)11-6-5-10(3)12-7-8-13-10/h9,11H,4-8H2,1-3H3

InChI Key

NKCIWJONOOJYPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCC1(OCCO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.